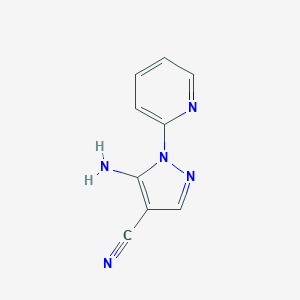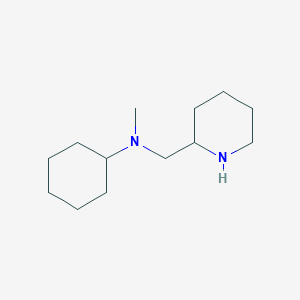
2-(N-cyclohexyl-N-methylaminomethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(N-cyclohexyl-N-methylaminomethyl)piperidine, also known as CMAP, is a synthetic compound that has been widely used in scientific research to study the function and regulation of various ion channels and receptors in the central nervous system. CMAP is a potent and selective blocker of the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity, learning, and memory.
Mécanisme D'action
The mechanism of action of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the blockade of the NMDA receptor by binding to the channel pore in a voltage-dependent manner. The binding of this compound to the NMDA receptor is thought to occur through interactions with the channel-lining residues, such as GluN1-Asn616, GluN1-Asp617, and GluN2B-Asn616. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are mainly related to the blockade of the NMDA receptor. The NMDA receptor is involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. The blockade of the NMDA receptor by this compound can lead to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(N-cyclohexyl-N-methylaminomethyl)piperidine in lab experiments is its high potency and selectivity for the NMDA receptor. This compound has been shown to have an IC50 value of 2 nM for the NMDA receptor, which makes it a valuable tool compound for studying the function and regulation of NMDA receptors. Another advantage of using this compound is its relatively low toxicity and side effects, which makes it a safer alternative to other NMDA receptor antagonists, such as MK-801.
One of the limitations of using this compound in lab experiments is its limited solubility in water and other common solvents. This can make it difficult to prepare stock solutions and to administer this compound to cells or animals. Another limitation of using this compound is its relatively short duration of action, which requires frequent administration or continuous infusion to maintain the blockade of NMDA receptors.
Orientations Futures
There are several future directions for 2-(N-cyclohexyl-N-methylaminomethyl)piperidine research, including the development of more potent and selective NMDA receptor antagonists, the investigation of the role of NMDA receptors in various neurological and psychiatric disorders, and the exploration of the therapeutic potential of NMDA receptor antagonists in these disorders. Another future direction is the development of novel drug delivery systems for this compound and other NMDA receptor antagonists, which can improve their solubility, stability, and duration of action. Finally, the use of this compound and other NMDA receptor antagonists in combination with other drugs or therapies may provide new opportunities for the treatment of various neurological and psychiatric disorders.
Méthodes De Synthèse
The synthesis of 2-(N-cyclohexyl-N-methylaminomethyl)piperidine involves the reaction of piperidine with cyclohexylmethylamine and formaldehyde in the presence of hydrochloric acid. The resulting product is then purified by recrystallization to obtain a white crystalline powder with a melting point of 166-168°C. The purity and identity of this compound can be confirmed by various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(N-cyclohexyl-N-methylaminomethyl)piperidine has been widely used as a tool compound to study the function and regulation of NMDA receptors in vitro and in vivo. NMDA receptors are ionotropic glutamate receptors that are involved in various physiological and pathological processes, including synaptic plasticity, learning, memory, and neurodegeneration. This compound has been shown to selectively block the NMDA receptor by binding to the channel pore in a voltage-dependent manner. This blockade leads to a decrease in NMDA receptor-mediated currents and synaptic transmission, which can be used to investigate the role of NMDA receptors in various cellular and behavioral processes.
Propriétés
Numéro CAS |
100158-64-3 |
|---|---|
Formule moléculaire |
C13H26N2 |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
N-methyl-N-(piperidin-2-ylmethyl)cyclohexanamine |
InChI |
InChI=1S/C13H26N2/c1-15(13-8-3-2-4-9-13)11-12-7-5-6-10-14-12/h12-14H,2-11H2,1H3 |
Clé InChI |
UMYLTPCKYCKKNA-UHFFFAOYSA-N |
SMILES |
CN(CC1CCCCN1)C2CCCCC2 |
SMILES canonique |
CN(CC1CCCCN1)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



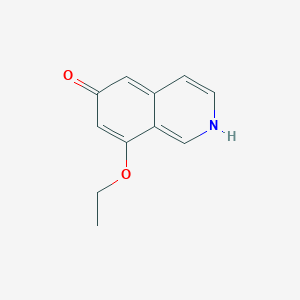
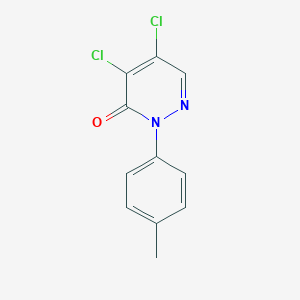
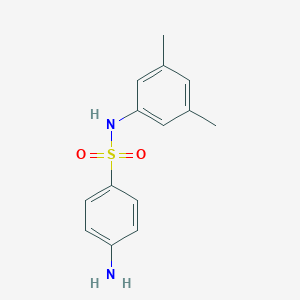
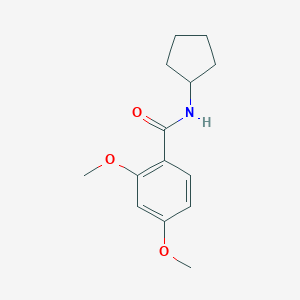
![1,3-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)benzene](/img/structure/B183602.png)
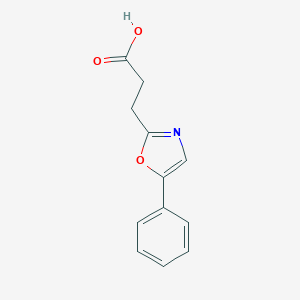
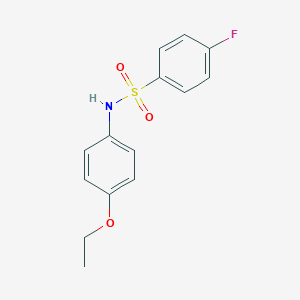
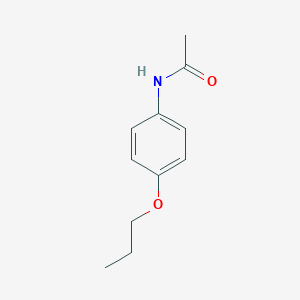

![2-Phenyl-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B183612.png)

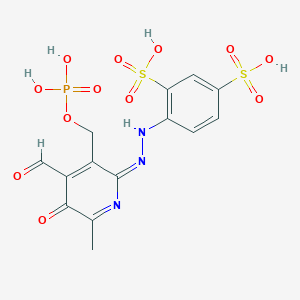
![3-[(3-Bromobenzyl)amino]propan-1-ol](/img/structure/B183618.png)
